Ethyl 5,6-difluoropicolinate
Description
Ethyl 5,6-difluoropicolinate (CAS #1214363-04-8) is a fluorinated pyridine derivative characterized by two fluorine substituents at the 5- and 6-positions of the pyridine ring and an ethoxycarbonyl ester group at the 2-position (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorinated aromatics are prized for their enhanced metabolic stability and binding affinity .
Properties
IUPAC Name |
ethyl 5,6-difluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNGRAGVCHCGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 3,6-Difluoropicolinate (CAS Not Provided)
- Synthesis : Produced via fluorination of ethyl 3,6-dichloropicolinate, yielding 26% of the difluorinated product alongside 64% ethyl 3-chloro-6-fluoropicolinate as a byproduct .
- 19F NMR Data : Signals at –67 ppm (1F) and –124 ppm (1F) in dichloromethane, reflecting distinct electronic environments for fluorines at the 3- and 6-positions .
Ethyl 3-Chloro-6-Fluoropicolinate
- Synthesis : Forms as a major byproduct (64% yield) during the fluorination of ethyl 3,6-dichloropicolinate, highlighting challenges in achieving complete difluorination .
- 19F NMR Data : Single signal at –70.6 ppm (1F) , indicative of the 6-fluoro substituent’s electronic environment .
Ethyl 5,6-Difluoropicolinate
- Synthesis : Presumed to involve halogen-exchange reactions, though specific protocols are unreported. Fluorination at adjacent 5- and 6-positions may introduce steric or electronic challenges compared to 3,6-difluorination.
- 19F NMR Data: Not explicitly provided, but adjacent fluorines are expected to exhibit distinct shifts due to mutual electronic effects.
Comparative Analysis of Key Properties
Key Observations:
Synthetic Efficiency: Fluorination at non-adjacent positions (e.g., 3,6-difluoro) faces yield limitations (26%) due to competing monofluorination. Adjacent fluorination (5,6-difluoro) may present unique steric challenges, though data are lacking.
Electronic Effects: Fluorine at the 3-position (meta to ester) in Ethyl 3,6-difluoropicolinate exhibits a less shielded 19F NMR signal (–67 ppm) compared to the 6-position (–124 ppm), reflecting positional electronic differences.
Byproduct Management: Monofluorinated byproducts dominate in 3,6-difluoro synthesis, emphasizing the need for optimized reaction conditions.
Reactivity and Functionalization
- Directed Ortho-Metalation : Fluorine’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution. In Ethyl 3,6-difluoropicolinate, the 3-fluoro group may direct further functionalization to the 4-position (meta to fluorine), whereas adjacent 5,6-fluorines in the target compound could block specific sites or alter regioselectivity.
- Ester Hydrolysis: The electron-deficient pyridine ring in difluorinated analogs may accelerate ester hydrolysis compared to non-fluorinated counterparts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5,6-difluoropicolinate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and esterification steps. Key factors include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Pd/C for hydrogenation). For reproducibility, employ a fractional factorial design to test variables like molar ratios and reaction time. Monitor purity via HPLC and optimize using response surface methodology (RSM) .
| Synthetic Route | Key Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Fluorination of picolinate | KF, 100°C, DMF, 12h | 45–60% | ≥95% |
| Esterification of acid | H2SO4, ethanol, reflux, 6h | 70–85% | ≥90% |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Use NMR to confirm fluorine positions (δ -110 to -125 ppm) and NMR for ester group validation.
- MS : High-resolution ESI-MS for molecular ion confirmation ([M+H] expected at m/z 217.04).
- XRD : Single-crystal X-ray diffraction for unambiguous stereochemical assignment.
Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. What safety protocols are critical when handling this compound in lab settings?
- Methodological Answer : Follow OSHA and ACS guidelines:
- Use PPE (nitrile gloves, goggles, lab coats) and work in fume hoods.
- Store in airtight containers (avoid light, moisture) with secondary containment.
- Monitor airborne particulates via FTIR spectroscopy and implement spill kits with neutralizing agents (e.g., sodium bicarbonate) .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound derivatization be addressed computationally?
- Methodological Answer : Use density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level to model transition states and predict regioselectivity. Compare frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites. Validate with kinetic isotope effect (KIE) studies and substituent-dependent Hammett plots .
| Substituent | σ (Hammett) | Predicted Regioselectivity | Experimental Ratio |
|---|---|---|---|
| -OCH3 | -0.78 | C5 > C6 | 3:1 |
| -NO2 | +0.82 | C6 > C5 | 1:4 |
Q. What strategies resolve contradictory data in solvent effects on this compound reactivity?
- Methodological Answer : Apply the PICOT framework to isolate variables:
- Population : Reaction intermediates (e.g., enolates).
- Intervention : Solvent polarity (measured by Kamlet-Taft parameters).
- Comparison : Polar aprotic (DMF) vs. nonpolar (toluene).
- Outcome : Rate constants (k) via stopped-flow spectroscopy.
- Time : 0–60 min.
Use multivariate ANOVA to identify confounding factors (e.g., trace water) and replicate under inert atmospheres .
Q. How can researchers design experiments to assess the environmental persistence of this compound?
- Methodological Answer : Conduct OECD 301B (Ready Biodegradability) tests:
- Incubate with activated sludge (30°C, pH 7) and measure CO2 evolution via GC-TCD.
- For hydrolysis studies, use buffered solutions (pH 4–9) and track degradation via LC-MS/MS.
Model half-lives using EPI Suite™ and validate with microcosm studies .
Methodological Frameworks for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
